molecular formula C11H7ClFNO2 B12859232 Methyl 3-chloro-8-fluoroquinoline-6-carboxylate

Methyl 3-chloro-8-fluoroquinoline-6-carboxylate

Cat. No.: B12859232
M. Wt: 239.63 g/mol
InChI Key: BNLJBMDPNPNWDZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the cyclization of aniline derivatives with appropriate reagents to form the quinoline core, followed by chlorination and fluorination at specific positions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions, followed by selective halogenation and esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic substitution of the chlorine or fluorine atoms.

    Oxidation and Reduction: Modifications of the quinoline core.

    Esterification and Hydrolysis: Formation and cleavage of the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline oxides, and various ester derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can disrupt biological pathways, resulting in antibacterial or antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

Uniqueness

Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is unique due to the specific combination of chlorine and fluorine atoms at the 3 and 8 positions, respectively. This unique substitution pattern enhances its biological activity and chemical stability compared to other quinoline derivatives .

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 3-chloro-8-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3

InChI Key

BNLJBMDPNPNWDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F

Origin of Product

United States

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